REACTION_CXSMILES
|
[CH2:1]([C:4]1[N:9]2[N:10]=[CH:11][C:12]([C:13]([O:15]CC)=[O:14])=[C:8]2[CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3].[OH-].[Na+]>C(O)C>[CH2:1]([C:4]1[N:9]2[N:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[C:8]2[CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 7-propylpyrazolo[1,5-a]pyridine-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=CC=2N1N=CC2C(=O)OCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,7-dimethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crystals
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 100° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction, post treatments
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=CC=2N1N=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |